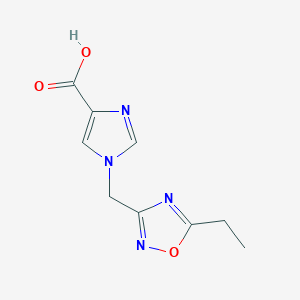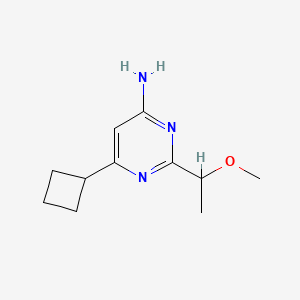
5-Amino-3-cyclopentylisoxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-cyclopentylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the reaction between malononitrile, hydroxylamine hydrochloride, and cyclopentanone under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as potassium carbonate, which facilitates the formation of the isoxazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as alumina-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-3-cyclopentylisoxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific molecular pathways.
Mécanisme D'action
The mechanism of action of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Another heterocyclic compound with similar antimicrobial properties.
5-Amino-isoxazole-4-carbonitrile: Shares the isoxazole ring structure and exhibits similar biological activities.
Uniqueness: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
5-amino-3-cyclopentyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-7-8(12-13-9(7)11)6-3-1-2-4-6/h6H,1-4,11H2 |
Clé InChI |
SQOSQZIDOYZPJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NOC(=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)
